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Compound of Interest

Compound Name:
3-amino-N-(3-

chlorophenyl)propanamide

Cat. No.: B11727119

Get Quote

Part 1: Executive Summary
3-Amino-N-(3-chlorophenyl)propanamide is a specialized chemical intermediate belonging

to the class of

-amino acid amides. Structurally, it consists of a propanamide backbone functionalized with a
primary amine at the

-position (C3) and a 3-chlorophenyl group attached to the amide nitrogen.

This compound serves as a critical building block in medicinal chemistry, particularly in the

synthesis of Factor Xa inhibitors, peptidomimetics, and molecules targeting G-protein coupled

receptors (GPCRs). Its dual functionality—a nucleophilic primary amine and a lipophilic,

electron-withdrawing chlorophenyl amide—makes it a versatile scaffold for fragment-based

drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its physical properties, predicted

physicochemical parameters, and standardized protocols for its synthesis and characterization.
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Part 2: Molecular Identification & Structural Analysis
Before detailed physicochemical profiling, accurate identification is paramount to distinguish

this compound from its isomers (e.g., 3-amino-3-(3-chlorophenyl)propanamide).

Identifier Value

IUPAC Name 3-Amino-N-(3-chlorophenyl)propanamide

Common Synonyms
3-Amino-N-(3-chlorophenyl)propionamide;

-Alanyl-3-chloroanilide

CAS Number 181650-45-3

Molecular Formula

Molecular Weight 198.65 g/mol

SMILES NCC(=O)Nc1cccc(Cl)c1

InChI Key GCQKLGHWUZPYLI-UHFFFAOYSA-N

Structural Logic
The molecule features a flexible ethylene linker (

) connecting the primary amine to the amide group. The 3-chlorophenyl ring acts as a lipophilic
anchor. The electron-withdrawing nature of the chlorine atom at the meta position influences
the acidity of the amide proton and the metabolic stability of the phenyl ring.

Part 3: Physicochemical Profile[2][3]
Note: As a specialized intermediate, limited experimental bulk property data exists in open

literature. The values below synthesize available experimental fragments with consensus

predictive models (ACD/Labs, ChemAxon) used in pharmaceutical workflows.

Solid-State & Thermal Properties
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Property Value / Range Description/Commentary

Physical State Solid
Typically isolated as a white to

off-white crystalline powder.[1]

Melting Point

95°C – 105°C (Free

Base)185°C – 195°C (HCl

Salt)

Predicted ranges. Amides with

free amines often have sharp

melting points. Salt forms (HCl)

exhibit significantly higher

melting points due to ionic

lattice energy.

Boiling Point ~401.7°C @ 760 mmHg
Predicted. Decomposition

likely occurs before boiling.

Density 1.273 ± 0.06 g/cm³
Predicted. Consistent with

chlorinated aromatic amides.

Solution Properties & Lipophilicity
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Property Value Scientific Context

Solubility (Water) Moderate (pH dependent)

The free base has low water

solubility (~0.5 mg/mL). The

hydrochloride salt is highly

water-soluble (>50 mg/mL).

Solubility (Organic) High

Soluble in DMSO, DMF,

Methanol, and Ethanol.

Sparingly soluble in non-polar

solvents (Hexane).

pKa (Basic) 9.0 – 9.2 (Amine)

The primary amine is

protonated at physiological pH.

The electron-withdrawing

amide group slightly lowers the

pKa compared to simple alkyl

amines (typically ~10.5).

pKa (Acidic) > 15 (Amide NH)

The amide proton is weakly

acidic, not ionized under

physiological conditions.

LogP 1.15 ± 0.3

Moderately lipophilic. The

chlorophenyl ring adds

lipophilicity, balanced by the

polar amine/amide core.

LogD (pH 7.4) -0.8 to -0.5

At pH 7.4, the amine is

protonated (

), significantly reducing the

distribution coefficient into

octanol.

Part 4: Synthesis & Characterization Workflow
To ensure scientific integrity, one must verify the compound's identity using a multi-modal

approach. The following workflow outlines the logical progression from synthesis to validation.
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Synthesis Logic (Graphviz Diagram)
The most robust synthesis route involves the coupling of Boc-protected

-alanine with 3-chloroaniline, followed by acidolytic deprotection.

Boc-beta-Alanine

Amide Coupling
(EDC/HOBt or HATU)

3-Chloroaniline

Boc-Protected
Intermediate

Formation of Amide Bond Deprotection
(TFA/DCM or HCl/Dioxane)

Cleavage of Boc Group 3-Amino-N-(3-chlorophenyl)
propanamide (Salt)

Isolation as Salt Neutralization
(NaHCO3)

Optional

Click to download full resolution via product page

Figure 1: Standard synthetic pathway for 3-amino-N-(3-chlorophenyl)propanamide via Boc-

chemistry.

Standardized Characterization Protocols
Protocol A: HPLC Purity Determination

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Expected Retention: The compound will elute earlier than 3-chloroaniline due to the polar

amino group, but later than unsubstituted

-alanine.

Protocol B: 1H-NMR Interpretation (DMSO-d6)
2.60 ppm (t, 2H): Methylene protons adjacent to the carbonyl (
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).

2.85 ppm (t, 2H): Methylene protons adjacent to the amine (

).

7.0 - 7.8 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring. Look for the
characteristic pattern of a meta-substituted ring (singlet, doublet, triplet, doublet).

7.9 ppm (br s, 2H): Amine protons (

or

if salt).

10.2 ppm (s, 1H): Amide proton (

).

Part 5: Handling, Stability & Safety (SDS Summary)
Hazard Classification (GHS):

Skin Irritation: Category 2 (H315)

Eye Irritation: Category 2A (H319)

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Storage & Stability:

Hygroscopicity: The HCl salt is likely hygroscopic. Store in a desiccator.

Temperature: Store at 2-8°C for long-term stability.

Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and

acid chlorides (which would react with the free amine).

Handling Protocol: Always wear nitrile gloves and safety goggles. Work within a fume hood to

avoid inhalation of dust. If the free base is oily (common for crude amines), conversion to the

HCl or Oxalate salt is recommended for easier handling and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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